molecular formula C7H12Cl2N2S B3135712 2-(Pyridin-2-ylthio)ethanamine dihydrochloride CAS No. 40379-31-5

2-(Pyridin-2-ylthio)ethanamine dihydrochloride

Cat. No. B3135712
CAS RN: 40379-31-5
M. Wt: 227.15 g/mol
InChI Key: BGIQYSPQXGGCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Pyridin-2-ylthio)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H10N2S . It is also known by other names such as “2-(2-Pyridyl)ethylamine”, “2-Aminoethylpyridine”, and "Demethylbetahistine" .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-ylthio)ethanamine dihydrochloride” consists of a pyridine ring attached to an ethanamine group via a sulfur atom . The InChI code for this compound is InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-2,5-6H,3-4,8H2;2*1H .

Scientific Research Applications

Photophysical Properties and Sensors

These applications highlight the versatility of 2-(Pyridin-2-ylthio)ethanamine dihydrochloride across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have other questions, feel free to ask! 🌟

For more information, you can also refer to the Ambeed product page , the research article on novel pyrimidine derivatives , and the catalyst-free synthesis study .

Safety and Hazards

The safety and hazards of “2-(Pyridin-2-ylthio)ethanamine dihydrochloride” are not clearly defined. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-pyridin-2-ylsulfanylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIQYSPQXGGCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Pyridinylthio)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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